REACTION_CXSMILES
|
O=P(Cl)(Cl)Cl.CN([CH:9]=[O:10])C.[CH2:11]([C:13]1[NH:17][CH:16]=[C:15]([C:18]#[N:19])[CH:14]=1)[CH3:12].C([O-])(=O)C.[Na+]>ClCCCl>[CH2:11]([C:13]1[NH:17][C:16]([CH:9]=[O:10])=[C:15]([C:18]#[N:19])[CH:14]=1)[CH3:12] |f:3.4|
|
Name
|
|
Quantity
|
3.3 mL
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
ClCCCl
|
Name
|
|
Quantity
|
2.75 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
856 mg
|
Type
|
reactant
|
Smiles
|
C(C)C1=CC(=CN1)C#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)C1=CC(=CN1)C#N
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
ClCCCl
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for ˜10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated at 80° C. for ˜30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to room temperature
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 1 h
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
The brown/black emulsion was extracted with DCM (4×50 ml)
|
Type
|
WASH
|
Details
|
The combined organic phase was washed with water (2×50 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |